molecular formula C16H16F2N6O2S B2911215 6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021090-19-6

6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2911215
CAS No.: 1021090-19-6
M. Wt: 394.4
InChI Key: HSXWJJJBJZMVHJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a sulfonyl group, a triazole ring, and a pyridazine ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Molecular Structure Analysis

The compound’s structure includes a piperazine ring, which is a saturated cyclic compound, and two nitrogen-containing heterocyclic rings (triazole and pyridazine). The presence of multiple nitrogen atoms could potentially allow for hydrogen bonding .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich nitrogen atoms in the piperazine, triazole, and pyridazine rings. These could act as nucleophiles in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of multiple nitrogen atoms could increase its polarity and potentially its solubility in water .

Safety and Hazards

The safety and hazards of the compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the compound’s biological activity, potential applications, and optimization of its synthesis process .

Biochemical Analysis

Cellular Effects

It has been suggested that similar compounds exhibit promising anticancer activity against certain cell lines . This indicates that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s suggested that similar compounds could potentially inhibit c-Met kinase , indicating that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

6-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N6O2S/c1-11-19-20-15-4-5-16(21-24(11)15)22-6-8-23(9-7-22)27(25,26)14-3-2-12(17)10-13(14)18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXWJJJBJZMVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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